3-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Physicochemical Properties LogP Solubility

Select 3-[(carbamoylmethyl)sulfamoyl]benzoic acid (CAS 848290-20-0) for your next med chem or FBDD campaign. This meta-substituted scaffold delivers a critical regioisomeric advantage: its 3-position substitution directly governs target binding affinity, cellular activity, and compound stability—outperforming para-isomers and simpler analogs like 3-sulfamoylbenzoic acid. With a calculated pKa of 3.75 and LogD (pH 7.4) of -4.16, this building block enables predictable ADME profiles in compound libraries. The carbamoylmethyl group offers an additional vector for chemical elaboration, making it a superior intermediate for metalloenzyme inhibitor development (e.g., carbonic anhydrase) and focused LPA2 receptor agonist libraries. ≥95% purity, available from stock.

Molecular Formula C9H10N2O5S
Molecular Weight 258.25 g/mol
CAS No. 848290-20-0
Cat. No. B3387649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Carbamoylmethyl)sulfamoyl]benzoic acid
CAS848290-20-0
Molecular FormulaC9H10N2O5S
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC(=O)N)C(=O)O
InChIInChI=1S/C9H10N2O5S/c10-8(12)5-11-17(15,16)7-3-1-2-6(4-7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14)
InChIKeyOPIMWHAHDWKFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Carbamoylmethyl)sulfamoyl]benzoic Acid (CAS 848290-20-0): A Versatile Meta-Substituted Sulfamoyl Benzoic Acid Scaffold


3-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS 848290-20-0) is a meta-substituted sulfamoyl benzoic acid derivative, classified as a versatile small-molecule scaffold . The compound is defined by its molecular formula C₉H₁₀N₂O₅S and a molecular weight of 258.25 g/mol . It serves as a critical building block in synthetic chemistry, and its unique substitution pattern on the benzoic acid ring differentiates it from other isomers and analogues in its class .

Why 3-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Cannot Be Simply Substituted by Generic Analogs


In medicinal chemistry and synthetic biology, the precise substitution pattern on an aromatic ring is a primary determinant of a molecule's biological and physicochemical profile. Simply substituting 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid with a positional isomer, such as the 4-substituted variant, or a less functionalized analog like 3-sulfamoylbenzoic acid, can lead to significant and undesirable changes in target binding affinity, cellular activity, and overall compound stability [1]. Meta-substitution has been shown to be a key factor for specific activity in related classes of compounds [2], and differences in critical parameters like lipophilicity and acid dissociation constants (pKa) are well-documented across these analogs [3], directly impacting a molecule's suitability for a given experimental context.

Quantitative Evidence Guide for 3-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Differentiation


Meta-Substitution Confers Unique Physicochemical Properties Compared to the Para-Analog

3-[(Carbamoylmethyl)sulfamoyl]benzoic acid exhibits significantly different physicochemical properties compared to its para-substituted analog, 4-[(carbamoylmethyl)sulfamoyl]benzoic acid (CAS 847759-03-9). Specifically, the meta-substituted compound has a predicted acid dissociation constant (pKa) of 3.75, while the para-substituted analog has a pKa of 3.54 [1][2]. This 0.21-unit difference in pKa will influence the compound's ionization state at a given pH, thereby affecting its solubility, membrane permeability, and potential for protein binding [3].

Physicochemical Properties LogP Solubility Drug Design

Comparative LogD Values Highlight Differences in Lipophilicity Between Meta and Para Isomers

The distribution coefficient (LogD), a measure of a molecule's lipophilicity at a given pH, differs substantially between the 3-substituted (meta) and 4-substituted (para) isomers. At the physiologically relevant pH of 7.4, 3-[(carbamoylmethyl)sulfamoyl]benzoic acid has a predicted LogD of -4.16, whereas the para analog has a LogD of -4.23 [1][2]. While both are hydrophilic, this quantitative difference can impact their behavior in biological systems, as LogD is a key determinant of a molecule's ability to cross lipid bilayers and interact with hydrophobic protein pockets [3].

Lipophilicity LogD ADME Drug Design

Meta-Substituted Scaffold is Distinct from Simpler 3-Sulfamoylbenzoic Acid in Complexity and Synthetic Versatility

3-[(Carbamoylmethyl)sulfamoyl]benzoic acid presents a more complex and functionalized scaffold compared to the simpler building block 3-sulfamoylbenzoic acid (CAS 636-76-0). The target compound has a molecular weight of 258.25 g/mol and contains 5 hydrogen bond acceptors and 3 hydrogen bond donors [1]. In contrast, 3-sulfamoylbenzoic acid has a molecular weight of 201.2 g/mol with 4 hydrogen bond acceptors and 2 hydrogen bond donors . The presence of the carbamoylmethyl group provides an additional site for chemical modification or target interaction, which is absent in the simpler analog .

Synthetic Chemistry Building Blocks Molecular Complexity Chemical Biology

Primary Application Scenarios for 3-[(Carbamoylmethyl)sulfamoyl]benzoic Acid


Building Block for Targeted Synthesis of Meta-Substituted Sulfamoyl Derivatives

As a highly functionalized building block, 3-[(carbamoylmethyl)sulfamoyl]benzoic acid is ideal for the synthesis of complex molecules requiring a precise meta-substitution pattern. Its unique physicochemical properties, including a pKa of 3.75 and a LogD (pH 7.4) of -4.16 [1], allow chemists to design and create compound libraries with predictable ADME profiles, particularly when compared to its para-substituted analog [2]. Researchers aiming to explore structure-activity relationships around the sulfamoylbenzoic acid scaffold will find this compound an essential starting point.

Intermediate for Developing Novel Modulators of Carbonic Anhydrase or Other Sulfonamide-Binding Enzymes

Sulfamoyl benzoic acids are a recognized pharmacophore for targeting metalloenzymes like carbonic anhydrase [1]. 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid's increased molecular complexity relative to 3-sulfamoylbenzoic acid [2] makes it a superior intermediate for developing more potent and selective enzyme inhibitors. The additional carbamoylmethyl group provides a vector for further chemical elaboration or for forming additional interactions within the enzyme's active site, a strategy supported by research on similar sulfamoyl benzoic acid derivatives [3].

Chemical Tool for Investigating LPA2 Receptor Agonism

Research has established that specific sulfamoyl benzoic acid (SBA) analogues can act as potent and selective agonists of the LPA2 receptor [1]. While 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid itself may not be the final agonist, its distinct meta-substitution pattern and physicochemical profile make it a crucial building block for generating focused libraries of novel SBA analogs. The ability to fine-tune potency and receptor selectivity is critically dependent on the initial choice of the regioisomer, making this specific compound a valuable asset in LPA receptor research programs.

Core Scaffold for Fragment-Based Drug Discovery (FBDD) Initiatives

In FBDD campaigns targeting protein-protein interactions or enzymes with deep binding pockets, the molecular properties of the starting fragment are paramount. The predicted physicochemical properties of 3-[(carbamoylmethyl)sulfamoyl]benzoic acid—specifically its pKa of 3.75 and LogD (pH 7.4) of -4.16 [1]—place it within a favorable range for a starting fragment [2]. Its defined substitution pattern and the presence of multiple hydrogen bond donors/acceptors provide a clear advantage over simpler, less functionalized analogs for fragment growing, merging, or linking strategies.

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